Suc-gly-pro-amc

Prolyl Oligopeptidase Enzyme Kinetics Substrate Inhibition

Enzymatic assays for prolyl endopeptidase (PREP) and FAP demand substrates with defined kinetics and low background. Suc-Gly-Pro-AMC addresses these challenges as a validated fluorogenic substrate with distinct substrate-inhibition kinetics (K(m)=510 µM, K(is)=270 µM) that must be modeled for accurate inhibitor profiling. - Enables picomolar-sensitivity detection via AMC fluorophore release (λex~380/λem~460 nm), surpassing chromogenic pNA substrates. - Pre-optimized for FAP inhibitor IC50 determination in a 96-well, 30-min cell-based assay using U87MG cells. - Supplied as a white to off-white solid, ≥98% purity, with validated DMSO solubility for reproducible microplate workflows.

Molecular Formula C21H23N3O7
Molecular Weight 429.4 g/mol
Cat. No. B1369927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-gly-pro-amc
Synonyms7-(succinyl-Gly-Pro)-4-methylcoumarinamide
7-SGPMC
7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide
Molecular FormulaC21H23N3O7
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O
InChIInChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1
InChIKeyNKEPCOOQNLGSLJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suc-Gly-Pro-AMC: A Fluorogenic Peptide Substrate for Prolyl Endopeptidase (PREP) and Fibroblast Activation Protein (FAP) Research


Suc-Gly-Pro-AMC (Succinyl-Glycyl-Prolyl-7-Amino-4-Methylcoumarin; CAS 80049-85-0) is a synthetic fluorogenic peptide substrate widely used to measure the enzymatic activity of prolyl endopeptidase (PREP, also known as prolyl oligopeptidase or POP) and fibroblast activation protein (FAP). The compound consists of a succinyl (Suc) blocking group, a Gly-Pro dipeptide sequence, and a 7-amino-4-methylcoumarin (AMC) fluorophore [1]. Upon enzymatic cleavage at the Pro-AMC bond, the AMC group is released, generating a fluorescent signal (excitation at ~380 nm, emission at ~460 nm) that can be quantified to assess enzyme kinetics or inhibitor potency [2]. Unlike many other protease substrates, Suc-Gly-Pro-AMC exhibits non-hyperbolic, substrate-inhibition kinetics, a property that must be accounted for in experimental design and data interpretation [1].

Why Suc-Gly-Pro-AMC Cannot Be Arbitrarily Substituted with Other Prolyl Endopeptidase Substrates


Substrates targeting prolyl endopeptidase (PREP) or fibroblast activation protein (FAP) are not functionally equivalent. Critical differences in peptide sequence, N-terminal blocking group, and reporter molecule lead to significant variations in enzyme kinetics, selectivity, and assay sensitivity. For example, substituting a Z (benzyloxycarbonyl) group for a Suc (succinyl) group drastically alters the kinetic profile, changing it from standard Michaelis-Menten behavior to substrate inhibition [1]. Furthermore, variations in the peptide sequence (e.g., Suc-Gly-Pro-AMC vs. Suc-Gly-Pro-Leu-Gly-Pro-AMC) result in different affinities and catalytic rates for recombinant enzymes [2]. Finally, the choice of a fluorogenic AMC reporter over a chromogenic pNA (para-nitroanilide) group confers a substantial increase in assay sensitivity, enabling detection at picomolar concentrations and making the AMC derivative essential for low-abundance enzyme or high-throughput screening applications [3]. Arbitrary substitution without validating these performance characteristics can compromise data integrity and lead to erroneous conclusions in inhibitor screening or enzymatic activity assays.

Quantitative Differentiation of Suc-Gly-Pro-AMC from Closest Analogs


Kinetic Differentiation: Suc-Gly-Pro-AMC Exhibits Substrate Inhibition, Unlike Z-Gly-Pro-AMC

In a direct head-to-head comparison using purified pig brain prolyl oligopeptidase (POP), Suc-Gly-Pro-AMC demonstrated markedly different kinetic behavior compared to the closely related analog Z-Gly-Pro-AMC. While Z-Gly-Pro-AMC followed standard Henri-Michaelis-Menten kinetics with a K(m) of 30±3 µM, Suc-Gly-Pro-AMC exhibited substrate inhibition kinetics [1]. This is a critical differentiator for assay design, as the use of Z-Gly-Pro-AMC would not capture the non-hyperbolic behavior observed with the Suc derivative.

Prolyl Oligopeptidase Enzyme Kinetics Substrate Inhibition

FAP Specificity: Suc-Gly-Pro-AMC is a Validated Fibroblast Activation Protein (FAP) Substrate

Suc-Gly-Pro-AMC has been explicitly validated as a FAP-specific substrate in a cell-based fluorescent assay designed for FAP inhibitor discovery. The assay, which utilized the commonly available U87MG cell line, enabled the rapid determination of IC50 values for multiple known FAP inhibitors [1]. While it also reacts with recombinant porcine prolyl oligopeptidase (PREP), its established use in FAP-specific assays differentiates it from more general prolyl endopeptidase substrates like Z-Gly-Pro-AMC or Suc-Gly-Pro-Leu-Gly-Pro-AMC, which may have broader or different enzyme selectivity profiles.

Fibroblast Activation Protein FAP Inhibitor Cell-Based Assay

Fluorogenic Sensitivity: AMC-Based Detection Provides Picomolar Sensitivity Advantage over Chromogenic pNA Substrates

The AMC (7-amino-4-methylcoumarin) reporter group in Suc-Gly-Pro-AMC provides a significant sensitivity advantage over chromogenic substrates like Suc-Gly-Pro-pNA (para-nitroanilide). While pNA-based assays rely on absorbance at 405 nm, AMC fluorescence (excitation ~380 nm, emission ~460 nm) offers a much higher signal-to-noise ratio and can achieve detection limits in the picomolar range [1]. This enhanced sensitivity is a critical factor for detecting low enzyme concentrations or for miniaturizing assays in high-throughput screening formats, where pNA substrates may lack the necessary dynamic range.

Fluorogenic Assay High-Throughput Screening Assay Sensitivity

Defined Solubility and Formulation Data for Reliable In Vitro and In Vivo Assay Preparation

To ensure consistent experimental results, precise solubility and formulation data are essential. Suc-Gly-Pro-AMC has a defined solubility of ≥ 2.5 mg/mL (5.82 mM) in a specific formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This level of detailed formulation guidance, which is not always provided for less common peptide substrates, reduces the time spent on solubility optimization and minimizes variability in both in vitro and in vivo studies. In contrast, alternative substrates may require extensive troubleshooting to achieve comparable solubility and stability, impacting assay reproducibility.

Solubility Formulation In Vivo Assay

Optimized Application Scenarios for Suc-Gly-Pro-AMC Based on Quantitative Evidence


High-Sensitivity Fluorogenic Assays for Prolyl Endopeptidase (PREP) Activity

Suc-Gly-Pro-AMC is the substrate of choice for researchers requiring high-sensitivity quantification of PREP activity, particularly when working with limited sample material or low enzyme concentrations. The AMC reporter group provides picomolar sensitivity, a significant advantage over chromogenic pNA substrates [1]. This makes the compound ideal for detecting subtle changes in PREP activity in biological samples, such as brain tissue homogenates or cell lysates, where enzyme abundance may be low. The detailed solubility and formulation data [2] further ensure that the substrate can be reliably prepared for consistent and reproducible results in microplate-based fluorescence assays.

FAP Inhibitor Screening and IC50 Determination in a Cell-Based Assay Format

Based on its validated use as a FAP-specific substrate in a cell-based fluorescent assay [1], Suc-Gly-Pro-AMC is the preferred tool for laboratories engaged in FAP inhibitor discovery. The compound enables the rapid determination of IC50 values for potential inhibitors in a 96-well plate format using the U87MG cell line, with a short 30-minute incubation period. This established protocol minimizes the need for extensive method development and reduces the risk of off-target activity that could be encountered with less selective PREP substrates. The high sensitivity of AMC fluorescence [2] also allows for the screening of compounds at low concentrations, conserving valuable inhibitor libraries.

Investigating Substrate Inhibition Kinetics in Prolyl Oligopeptidase (POP)

Suc-Gly-Pro-AMC is uniquely suited for studies focused on the non-hyperbolic, substrate-inhibition kinetics of prolyl oligopeptidase (POP). Unlike Z-Gly-Pro-AMC, which follows standard Michaelis-Menten kinetics (K(m) = 30 µM), Suc-Gly-Pro-AMC exhibits pronounced substrate inhibition with a K(m) of 510 µM and a K(is) of 270 µM [1]. This distinct kinetic behavior is essential for accurately modeling POP activity and for evaluating the mechanism of tight-binding inhibitors, such as JTP-4819, which was characterized using this substrate [1]. Using Z-Gly-Pro-AMC in such studies would fail to capture the full kinetic profile of the enzyme and could lead to incorrect estimations of inhibitor potency.

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